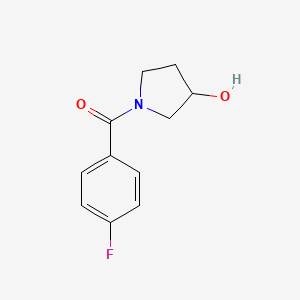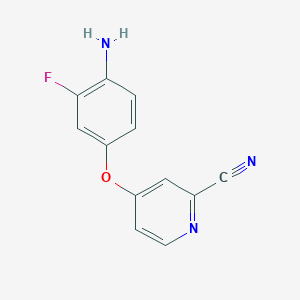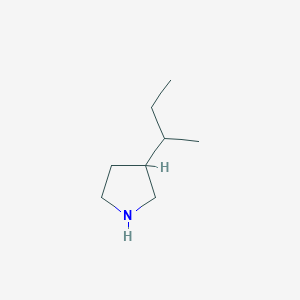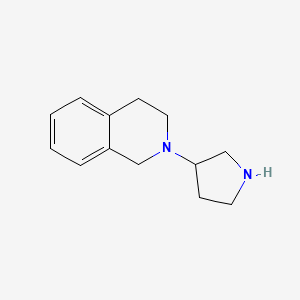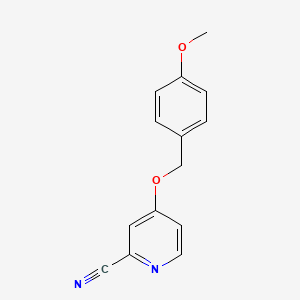
4-((4-Methoxybenzyl)oxy)picolinonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-((4-Methoxybenzyl)oxy)picolinonitrile is an organic compound that features a pyridine ring substituted with a methoxybenzyloxy group and a cyano group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-((4-Methoxybenzyl)oxy)picolinonitrile typically involves the reaction of 4-methoxybenzyl chloride with 2-cyanopyridine in the presence of a base. The reaction is carried out under mild conditions to ensure high yield and purity of the product . Another method involves the use of 4-methoxybenzyl alcohol as a starting material, which is then converted to the corresponding chloride before reacting with 2-cyanopyridine .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures efficient production with minimal waste. The process involves careful control of temperature, pressure, and reaction time to maximize yield and minimize by-products .
化学反应分析
Types of Reactions
4-((4-Methoxybenzyl)oxy)picolinonitrile undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The cyano group can be reduced to an amine under appropriate conditions.
Substitution: The methoxybenzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: 4-(4-Formylbenzyloxy)-2-cyanopyridine or 4-(4-Carboxybenzyloxy)-2-cyanopyridine.
Reduction: 4-(4-Methoxybenzyloxy)-2-aminopyridine.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
4-((4-Methoxybenzyl)oxy)picolinonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 4-((4-Methoxybenzyl)oxy)picolinonitrile involves its interaction with specific molecular targets. The cyano group can form hydrogen bonds with biological macromolecules, while the methoxybenzyloxy group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
相似化合物的比较
Similar Compounds
3β-(4-Methoxybenzyloxy)pregn-5-en-20-one: Used in the treatment of cannabinoid-related disorders.
4-(3-(3-(4-Methoxyphenyl)acryloyl)phenyl)boronic acid: Used in proteomics research.
Uniqueness
4-((4-Methoxybenzyl)oxy)picolinonitrile is unique due to its combination of a pyridine ring, a methoxybenzyloxy group, and a cyano group. This combination provides a distinct set of chemical and biological properties that are not commonly found in other compounds.
属性
IUPAC Name |
4-[(4-methoxyphenyl)methoxy]pyridine-2-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O2/c1-17-13-4-2-11(3-5-13)10-18-14-6-7-16-12(8-14)9-15/h2-8H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBTCALFVMXNGQN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)COC2=CC(=NC=C2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
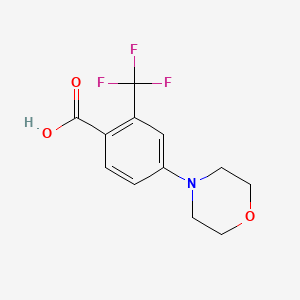
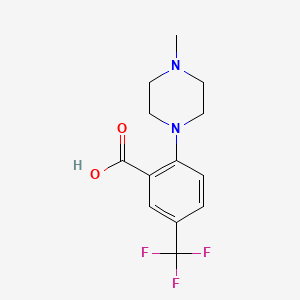
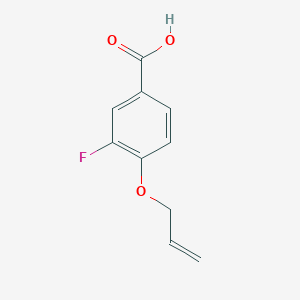
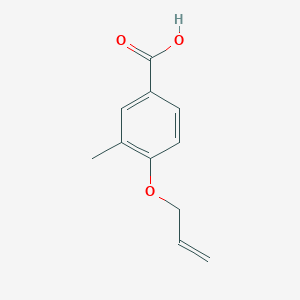
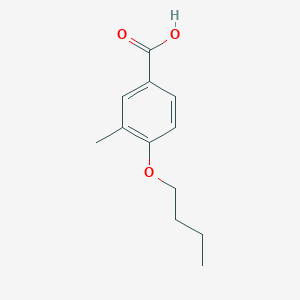
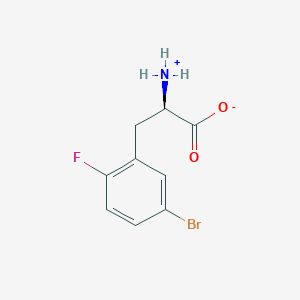
![4-Fluoro-3'-(trifluoromethoxy)-[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B7870554.png)
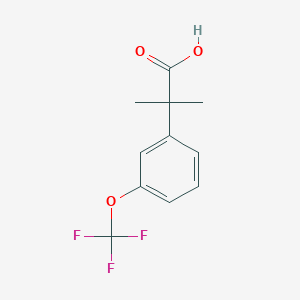
![2-[3-(Trifluoromethoxy)benzoyl]pyridine](/img/structure/B7870572.png)
